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Compound of Interest

Compound Name:
5-Formylindole-CE

Phosphoramidite

Cat. No.: B13710197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-
Formylindole-CE Phosphoramidite in the 5'-modification of DNA oligonucleotides. The

information is intended to guide researchers in the successful synthesis, purification, and

application of these modified oligonucleotides.

Introduction
5-Formylindole-CE Phosphoramidite is a chemical reagent used to introduce a reactive

aldehyde group at the 5'-terminus of a synthetic oligonucleotide.[1] This modification provides a

versatile handle for the covalent attachment of a wide variety of molecules, including

fluorescent dyes, biotin, peptides, and other reporter groups or functional moieties. The

formylindole group is introduced during standard automated solid-phase DNA synthesis.[2] The

resulting 5'-aldehyde is a valuable tool for bioconjugation, enabling the formation of stable

linkages with molecules containing amino, hydrazino, or aminooxy groups.[1]

Key Features:

Direct Incorporation of an Aldehyde: The phosphoramidite allows for the direct incorporation

of an aldehyde functionality during oligonucleotide synthesis.[2]
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Versatile Conjugation Chemistry: The 5'-aldehyde readily reacts with various nucleophiles to

form stable covalent bonds, such as Schiff bases (which can be reduced to stable secondary

amines), hydrazones, and oximes.[1]

Compatibility with Standard Synthesis: 5-Formylindole-CE Phosphoramidite is compatible

with standard phosphoramidite chemistry on automated DNA synthesizers.[1]

Data Presentation
Product Specifications

Property Value Reference

Chemical Name
5-Formylindole-CE

Phosphoramidite
[1]

Molecular Formula C44H50N3O7P [1]

Molecular Weight 763.86 g/mol [1]

CAS Number 460355-05-9 [1]

Performance Characteristics
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Parameter Value Reference

Coupling Efficiency

>95% (A related formyl

precursor phosphoramidite

showed 95% coupling

efficiency with a 300-second

coupling time). It is

recommended to determine

the optimal coupling time for

your specific synthesizer and

conditions.

[3]

Deprotection

Compatible with standard

ammonium hydroxide

deprotection. No changes to

standard protocols are

required.

[1]

Thermal Stability (Tm)

Each 5-formylindole

modification reduces the

melting temperature (Tm) of a

DNA duplex by approximately

7-10 °C.

[2]

Stability in Serum

While specific data for 5-

formylindole is not available,

modified oligonucleotides

generally exhibit increased

stability against nuclease

degradation compared to

unmodified DNA. A detailed

protocol for assessing serum

stability is provided below.

[4]

Experimental Protocols
Oligonucleotide Synthesis with 5-Formylindole-CE
Phosphoramidite
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This protocol describes the incorporation of the 5-formylindole modification at the 5'-terminus of

a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

5-Formylindole-CE Phosphoramidite

Anhydrous acetonitrile (DNA synthesis grade)

Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents (activator, capping

reagents, oxidizing agent, deblocking solution)

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Protocol:

Phosphoramidite Preparation:

Allow the 5-Formylindole-CE Phosphoramidite vial to warm to room temperature before

opening to prevent moisture condensation.

Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended

by your DNA synthesizer manufacturer (typically 0.1 M).

Automated DNA Synthesis:

Program the DNA synthesizer with the desired oligonucleotide sequence.

Install the 5-Formylindole-CE Phosphoramidite solution on a designated port on the

synthesizer.

For the final coupling step (to add the 5'-modification), program the synthesizer to use the

5-Formylindole-CE Phosphoramidite.

Coupling Time: A coupling time of 3 to 5 minutes is recommended for modified

phosphoramidites to ensure high coupling efficiency.[5][6]
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The synthesis will proceed through the standard cycles of deblocking, coupling, capping,

and oxidation for each base addition.

Cleavage and Deprotection:

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support

and the protecting groups are removed.

This product does not have a protecting group on the aldehyde, meaning deprotection of

the modified oligonucleotide can be done without changing preferred conditions.[1]

Treat the CPG with concentrated ammonium hydroxide at 55°C for 8-12 hours.

Alternatively, for faster deprotection, a 1:1 mixture of aqueous ammonium hydroxide and

40% aqueous methylamine (AMA) can be used at 65°C for 10 minutes.[7]

Purification of 5'-Formylindole Modified
Oligonucleotides
Purification is essential to remove truncated sequences and other impurities. Reversed-phase

high-performance liquid chromatography (RP-HPLC) is a recommended method.

Materials:

Crude deprotected oligonucleotide solution

RP-HPLC system with a C18 column

Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

Buffer B: 100% Acetonitrile

Desalting column (e.g., Glen Gel-Pak™)

Protocol:

Sample Preparation:
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After deprotection, evaporate the ammonium hydroxide/AMA solution to dryness.

Resuspend the oligonucleotide pellet in an appropriate volume of water or Buffer A.

RP-HPLC Purification:

Equilibrate the C18 column with a low percentage of Buffer B in Buffer A (e.g., 5% Buffer

B).

Inject the resuspended oligonucleotide onto the column.

Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 5%

to 50% Buffer B over 30 minutes. The optimal gradient may need to be determined

empirically based on the oligonucleotide length and sequence.

Monitor the elution profile at 260 nm. The full-length 5'-formylindole modified

oligonucleotide is more hydrophobic than the failure sequences and will elute later.

Collect the peak corresponding to the full-length product.

Desalting:

Evaporate the collected HPLC fractions to dryness.

Resuspend the purified oligonucleotide in water.

Desalt the oligonucleotide using a desalting column according to the manufacturer's

instructions to remove the TEAA salts.

Lyophilize the desalted oligonucleotide to obtain a purified powder.

Post-Synthetic Conjugation of 5'-Formylindole
Oligonucleotides
The 5'-aldehyde group can be conjugated to molecules containing an aminooxy or hydrazide

group to form stable oxime or hydrazone linkages, respectively.

3.3.1. Oxime Ligation (with Aminooxy Compounds)
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Materials:

Purified 5'-formylindole modified oligonucleotide

Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-peptide)

Reaction Buffer: 0.1 M Sodium acetate, pH 4.5-5.5

Protocol:

Dissolve the 5'-formylindole modified oligonucleotide in the reaction buffer to a final

concentration of 1-5 mM.

Add a 10-50 fold molar excess of the aminooxy-functionalized molecule to the

oligonucleotide solution.

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight.

Monitor the reaction progress by RP-HPLC or mass spectrometry.

Purify the conjugated oligonucleotide using RP-HPLC as described in section 3.2 to remove

excess unconjugated molecule.

3.3.2. Hydrazone Formation (with Hydrazide Compounds)

Materials:

Purified 5'-formylindole modified oligonucleotide

Hydrazide-functionalized molecule (e.g., biotin hydrazide)

Reaction Buffer: 0.1 M Sodium phosphate, pH 7.0

Protocol:

Dissolve the 5'-formylindole modified oligonucleotide in the reaction buffer to a final

concentration of 1-5 mM.

Add a 10-50 fold molar excess of the hydrazide-functionalized molecule.
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Incubate the reaction at room temperature for 4-16 hours. The reaction of aromatic

aldehydes (like formylindole) with hydrazides is generally efficient.[8]

Monitor the reaction by RP-HPLC or mass spectrometry.

Purify the conjugated oligonucleotide by RP-HPLC (section 3.2).

Stability Assay in Fetal Bovine Serum (FBS)
This protocol allows for the assessment of the nuclease resistance of the 5'-formylindole

modified oligonucleotide.

Materials:

Purified 5'-formylindole modified oligonucleotide

Unmodified oligonucleotide of the same sequence (as a control)

Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

Denaturing polyacrylamide gel electrophoresis (PAGE) system

Gel loading buffer containing a stop solution (e.g., EDTA and formamide)

Protocol:

Prepare solutions of the modified and unmodified oligonucleotides in PBS at a concentration

of 20 µM.

In separate microcentrifuge tubes, mix 10 µL of the oligonucleotide solution with 10 µL of

FBS (for a final concentration of 10 µM oligonucleotide in 50% FBS).

Incubate the tubes at 37°C.

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 2 µL aliquot from each reaction

and mix it with 8 µL of gel loading buffer to stop the degradation. Store the quenched

samples at -20°C.
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After the final time point, analyze all samples by denaturing PAGE.

Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands.

Quantify the intensity of the full-length oligonucleotide band at each time point to determine

the degradation rate and calculate the half-life.

Melting Temperature (Tm) Determination
This protocol describes the determination of the melting temperature of a duplex containing the

5'-formylindole modified oligonucleotide.

Materials:

Purified 5'-formylindole modified oligonucleotide

Complementary unmodified DNA oligonucleotide

Melting Buffer: 10 mM Sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0

UV-Vis spectrophotometer with a temperature controller

Protocol:

Anneal the modified oligonucleotide with its complement by mixing equimolar amounts in the

melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

Place the annealed duplex solution in a quartz cuvette in the spectrophotometer.

Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a

rate of 0.5°C per minute.

The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured.

This is determined from the first derivative of the melting curve.

Compare the Tm of the modified duplex to that of an unmodified duplex of the same

sequence to determine the effect of the 5-formylindole modification.
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Caption: Experimental workflow for 5'-formylindole modified DNA.
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Caption: Conjugation pathways for 5'-aldehyde modified DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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